Phenol, 3-ethenyl-4-(1-methylethoxy)-

Description

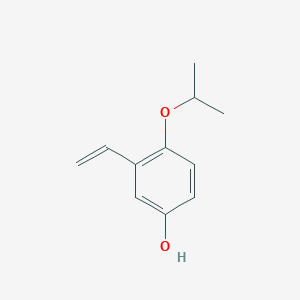

Structure

3D Structure

Properties

IUPAC Name |

3-ethenyl-4-propan-2-yloxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-9-7-10(12)5-6-11(9)13-8(2)3/h4-8,12H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYOELGORFAPJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731456 | |

| Record name | 3-Ethenyl-4-[(propan-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321922-24-1 | |

| Record name | 3-Ethenyl-4-[(propan-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-ethenyl-4-(1-methylethoxy)- typically involves the alkylation of phenol derivatives. One common method includes the reaction of 3-ethenylphenol with 1-methylethyl chloride in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of Phenol, 3-ethenyl-4-(1-methylethoxy)- may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reaction, and the process parameters are optimized to achieve high purity and yield .

Chemical Reactions Analysis

Oxidation Reactions

The phenol group undergoes oxidation to form quinones under strong oxidizing conditions. This reaction is critical in redox chemistry and biological systems.

-

Reagents/Conditions :

-

Mechanism :

-

Products :

Reduction Reactions

The ethenyl group (–CH₂–CH₂–) can be hydrogenated to an ethyl group (–CH₂CH₃), altering hydrophobicity and reactivity.

-

Reagents/Conditions :

-

Mechanism :

-

Products :

Electrophilic Aromatic Substitution (EAS)

The aromatic ring undergoes substitution at positions activated by the methylethoxy group.

| Reaction Type | Reagents/Conditions | Position | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Ortho | 3-Ethenyl-4-(1-methylethoxy)-2-nitrophenol |

| Halogenation | Br₂ (in CCl₄) or Cl₂ (FeCl₃) | Para | 3-Ethenyl-4-(1-methylethoxy)-5-bromophenol |

-

Mechanistic Notes :

Polymerization via Ethenyl Group

The ethenyl group participates in radical polymerization under photoredox conditions.

-

Reagents/Conditions :

-

Mechanism :

-

Products :

Ether Cleavage

The methylethoxy group can be cleaved under acidic conditions.

-

Reagents/Conditions :

-

Mechanism :

Stability in Hydrolytic Conditions

-

The phenolic moiety resists hydrolysis at neutral pH but undergoes slow degradation under strongly acidic or basic conditions .

-

Enzymatic hydrolysis (e.g., porcine liver esterase) does not significantly affect the methylethoxy group .

Comparative Reactivity

| Compound | Reactivity |

|---|---|

| 4-Methoxyphenol | Lower oxidation potential due to –OCH₃ |

| 3-Ethenyl-4-(1-methylethoxy)phenol | Enhanced radical stability from ethenyl group |

Scientific Research Applications

Chemistry

Phenol, 3-ethenyl-4-(1-methylethoxy)- serves as a precursor in the synthesis of complex organic molecules. It can undergo several reactions:

- Oxidation : Converts to quinones using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

- Reduction : The ethenyl group can be reduced to an ethyl group through hydrogenation.

- Substitution : Electrophilic aromatic substitution can occur at the phenol ring, allowing for the formation of halogenated or nitrated derivatives.

Biology

Research indicates that phenolic compounds can modulate cyclooxygenase-2 (COX-2) expression, which is significant in cancer biology. Phenol, 3-ethenyl-4-(1-methylethoxy)- has been investigated for its potential as an antimicrobial agent and as a radiotracer in imaging COX-2 expression in tumors.

Medicine

The compound is studied for its potential therapeutic properties:

- Anti-inflammatory Activities : Exhibits potential in reducing inflammation.

- Antioxidant Properties : May protect cells from oxidative stress, contributing to its medicinal value.

Industry

Due to its reactive functional groups, Phenol, 3-ethenyl-4-(1-methylethoxy)- is utilized in the production of polymers and resins. Its unique properties facilitate the development of materials with enhanced performance characteristics.

Table 1: Chemical Reactions Involving Phenol, 3-ethenyl-4-(1-methylethoxy)-

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Quinones |

| Reduction | H₂ (Pd catalyst) | 3-Ethyl-4-(1-methylethoxy)phenol |

| Electrophilic Substitution | Br₂, HNO₃ | Halogenated or nitrated derivatives |

Table 2: Biological Activities of Phenolic Compounds

| Activity Type | Mechanism | Implications |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | Potential for new antibiotics |

| Anti-inflammatory | Inhibition of COX enzymes | Treatment for inflammatory diseases |

| Antioxidant | Scavenging free radicals | Prevents oxidative damage |

Mechanism of Action

The mechanism of action of Phenol, 3-ethenyl-4-(1-methylethoxy)- involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the ethenyl group can undergo polymerization reactions. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Key Observations:

- Substituent Position Matters : Antiplatelet activity in catechol derivatives (e.g., 4-methylcatechol) is highly dependent on hydroxyl group placement and alkyl chain length . The target compound lacks adjacent hydroxyl groups, likely reducing antioxidant or platelet-inhibiting effects.

- Reactivity of Ethenyl Group: The ethenyl group may undergo polymerization or Michael addition reactions, distinguishing it from saturated alkyl-substituted phenols .

Antiplatelet Effects:

Toxicity Profiles:

- Phenol derivatives (e.g., 2,4-dichlorophenol) induce oxidative stress in erythrocytes at >10 µM, causing hemoglobin denaturation and free radical formation .

Physicochemical Properties

| Property | 3-Ethenyl-4-(1-methylethoxy)-phenol | 3-Isopropoxyphenol | 4-Isopropoxyphenol |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₄O₂ | C₉H₁₂O₂ | C₉H₁₂O₂ |

| Molecular Weight | 178.23 g/mol | 152.19 g/mol | 152.19 g/mol |

| LogP (Predicted) | ~2.8 | ~2.1 | ~2.1 |

| Water Solubility | Low | Moderate | Moderate |

| Key Functional Groups | Ethenyl, isopropoxy | Isopropoxy | Isopropoxy |

Biological Activity

Phenol, 3-ethenyl-4-(1-methylethoxy)- is an organic compound with the molecular formula and a molecular weight of 178.23 g/mol. Its unique structure, featuring a phenolic core with an ethenyl group and a methylethoxy substituent, enhances its reactivity and potential biological applications. This article delves into the biological activity of this compound, examining its mechanisms of action, applications in research, and relevant case studies.

The biological activity of Phenol, 3-ethenyl-4-(1-methylethoxy)- can be attributed to several mechanisms:

- Cyclooxygenase-2 (COX-2) Modulation : Research indicates that this compound may modulate COX-2 expression, which is significant in cancer biology. COX-2 is an enzyme involved in the inflammatory response and has been implicated in tumorigenesis.

- Antimicrobial Properties : Preliminary studies suggest that Phenol, 3-ethenyl-4-(1-methylethoxy)- exhibits antimicrobial activity, making it a candidate for further exploration in medicinal chemistry.

- Oxidative Stress Response : The compound's phenolic structure allows it to participate in redox reactions, potentially protecting cells from oxidative damage .

Research Applications

Phenol, 3-ethenyl-4-(1-methylethoxy)- has been investigated across various fields:

- Chemistry : Used as a precursor for synthesizing complex organic molecules.

- Biology : Explored for its potential as an antimicrobial agent.

- Medicine : Studied for anti-inflammatory and antioxidant activities.

- Industry : Applied in producing polymers and resins due to its reactive functional groups.

Antioxidant Activity Assessment

A study investigated the antioxidant properties of various phenolic compounds, including Phenol, 3-ethenyl-4-(1-methylethoxy)-. The results showed that this compound could significantly reduce oxidative stress markers in cellular models. The antioxidant capacity was measured using the EC50 value, indicating its effectiveness compared to other phenolic compounds .

COX-2 Inhibition Study

In a cancer biology context, a study assessed the ability of Phenol, 3-ethenyl-4-(1-methylethoxy)- to inhibit COX-2 expression in tumor cells. The findings suggested that this compound could lower COX-2 levels significantly, thereby potentially reducing inflammation and tumor growth.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Phenol | Simple hydroxyl group on benzene | Basic structure; serves as a precursor |

| 4-Methylphenol | Methyl group at para position | Increased hydrophobicity |

| Phenol, 3-ethenyl-4-(1-methylethoxy)- | Ethenyl and methylethoxy substituents | Enhanced reactivity and specific biological functions |

Q & A

Q. What are the recommended synthetic routes for preparing Phenol, 3-ethenyl-4-(1-methylethoxy)-, and how can reaction conditions be optimized?

Methodological Answer: The synthesis can be approached via Williamson ether synthesis to introduce the 1-methylethoxy (isopropoxy) group at the 4-position of phenol. Starting with 3-ethenylphenol, react with isopropyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux . Optimization involves:

- Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation.

- Base selection : Use anhydrous conditions to avoid hydrolysis of the alkyl halide.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high purity.

For the 3-ethenyl group, consider Friedel-Crafts alkylation or palladium-catalyzed coupling (e.g., Heck reaction) if introducing the ethenyl group post-etherification .

Q. How can the molecular structure of Phenol, 3-ethenyl-4-(1-methylethoxy)- be unequivocally confirmed?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is required:

Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., environmental samples)?

Methodological Answer:

- GC-MS : Derivatize the phenol group (e.g., silylation with BSTFA) to improve volatility. Use a DB-5MS column (30 m × 0.25 mm) with a temperature ramp (50°C to 280°C at 10°C/min) .

- HPLC-DAD/UV : A C18 column with methanol/water (70:30) mobile phase; monitor at λ = 270–280 nm (phenol absorption band) .

- LC-HRMS : Accurate mass determination via Q-TOF for isotopic pattern matching (expected [M+H]⁺ at m/z 193.12) .

Advanced Research Questions

Q. How can computational methods elucidate the electronic and steric effects of the 3-ethenyl and 4-isopropoxy substituents?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to model the molecule’s geometry and frontier orbitals (HOMO/LUMO). Compare with experimental NMR/IR data to validate substituent effects .

- Molecular docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina. The isopropoxy group may contribute to hydrophobic binding, while the ethenyl group could sterically hinder rotation .

Q. What contradictions exist in reported reactivity data for similar phenolic ethers, and how can they be resolved?

Methodological Answer: Discrepancies in oxidation or hydrolysis rates may arise from:

- Solvent polarity : Isopropoxy groups show varying stability in polar vs. nonpolar solvents. Replicate conditions using anhydrous DCM vs. aqueous ethanol to test hydrolysis .

- Catalytic effects : Trace metals (e.g., Fe³⁺) in solvents can accelerate degradation. Use chelating agents (EDTA) in kinetic studies .

- Data normalization : Report reactivity relative to a control (e.g., 4-methoxyphenol) to account for experimental variability .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be modeled?

Methodological Answer:

- Photolysis : Expose to UV light (λ = 254 nm) in a photoreactor; monitor via LC-MS for hydroxylated or cleaved products .

- Biodegradation : Use OECD 301F (manometric respirometry) with activated sludge to assess microbial breakdown. The ethenyl group may slow degradation due to steric effects .

- QSAR modeling : Apply EPI Suite or TEST software to predict half-life in soil/water based on logP (estimated ~2.8) and molar refractivity .

Q. How can crystallographic data resolve ambiguities in molecular conformation (e.g., ethenyl group orientation)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.